molecular formula C5H6Cl2N2 B8589604 3-Dichloromethyl-1-methyl-1h-pyrazole

3-Dichloromethyl-1-methyl-1h-pyrazole

Cat. No.: B8589604
M. Wt: 165.02 g/mol
InChI Key: JIBCIWOQRGOTRD-UHFFFAOYSA-N
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Description

3-Dichloromethyl-1-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by a dichloromethyl (-CHCl₂) group at position 3 and a methyl (-CH₃) group at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their structural versatility, chelating properties, and applications in pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.02 g/mol

IUPAC Name

3-(dichloromethyl)-1-methylpyrazole

InChI

InChI=1S/C5H6Cl2N2/c1-9-3-2-4(8-9)5(6)7/h2-3,5H,1H3

InChI Key

JIBCIWOQRGOTRD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Dichloromethyl-1-methyl-1H-pyrazole with structurally related pyrazole derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -CHCl₂ (position 3), -CH₃ (position 1) ~165.0 (estimated) Potential halogen bonding, agrochemical precursor N/A
3-Chloro-1-ethyl-5-methyl-1H-pyrazole -Cl (position 3), -CH₂CH₃ (position 1), -CH₃ (5) 173.6 Pharmaceutical intermediate; enhanced lipophilicity
Ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate -COOEt (position 5), -CH₂CH₃NH₂ (position 3) ~183.2 Bioactive precursor (e.g., compound 189 in )
(3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone Dichloropyridine + dimethylpyrazole 285.1 Chelating agent, antimicrobial activity
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid HCl -COOH (position 3), -CH₂N(CH₃)₂ (position 1) 219.7 Versatile intermediate in medicinal chemistry

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The dichloromethyl group in the target compound is less electron-withdrawing than trifluoromethyl (-CF₃) groups (e.g., in compound 189 ) but more reactive than simple chloro (-Cl) substituents. This may enhance stability in nucleophilic environments compared to trifluoromethyl analogs.

Biological and Chemical Relevance: Pharmaceutical Intermediates: Compounds like 3-chloro-1-ethyl-5-methyl-1H-pyrazole (CAS 1195637-10-5) are used in drug synthesis due to their balanced lipophilicity and reactivity . The target compound’s dichloromethyl group could offer similar utility with improved halogen-bonding capacity.

Synthetic Flexibility :

  • Carboxylic acid- or ester-functionalized pyrazoles (e.g., ) are often used as building blocks for amide or ester couplings. The dichloromethyl group in the target compound may instead favor alkylation or nucleophilic substitution reactions.

Limitations and Contradictions:

  • While highlights dichloro-substituted pyrazoles as effective chelators, the target compound’s lack of a coordinating group (e.g., carbonyl or amino) may limit its metal-binding utility.
  • emphasizes the role of polar groups (e.g., -COOH) in medicinal chemistry, whereas the dichloromethyl group’s hydrophobicity may reduce solubility, necessitating formulation optimization for biological applications.

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